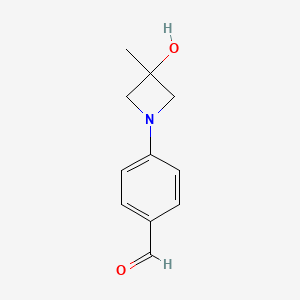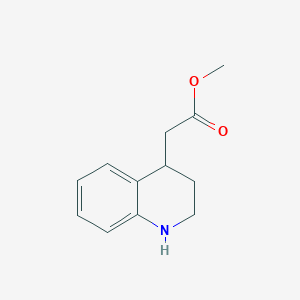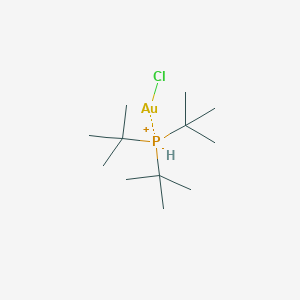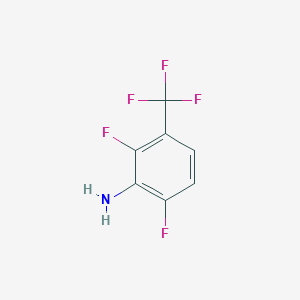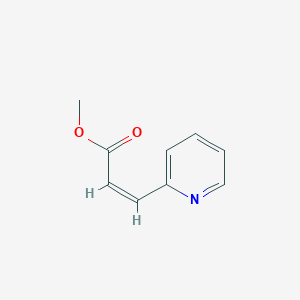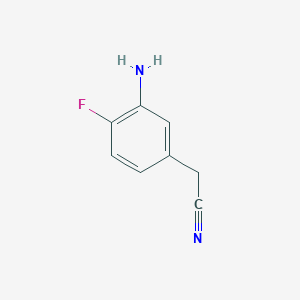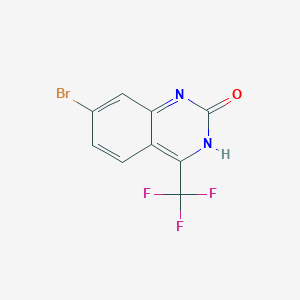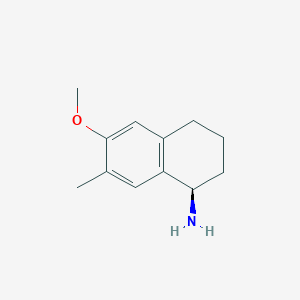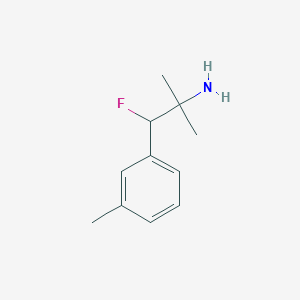
1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine is an organic compound that belongs to the class of substituted amphetamines
Preparation Methods
The synthesis of 1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine can be achieved through several synthetic routes. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of transaminase-mediated synthesis, which allows for the production of enantiopure compounds .
Chemical Reactions Analysis
1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. This compound can act as an inhibitor or activator of specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine can be compared with other similar compounds, such as:
- 1-Fluoro-2-methyl-1-(2-methylphenyl)propan-2-amine
- 1-Fluoro-2-methylpropan-2-amine hydrochloride
- (S)-1-(3-fluoro-2-methylphenyl)propan-1-amine
- ®-1-(3-fluoro-2-methylphenyl)propan-1-amine
These compounds share similar structural features but differ in the position of the substituents or the stereochemistry, which can lead to differences in their chemical and biological properties.
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
1-fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-8-5-4-6-9(7-8)10(12)11(2,3)13/h4-7,10H,13H2,1-3H3 |
InChI Key |
ZZHFKOYUOBUBLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C)(C)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


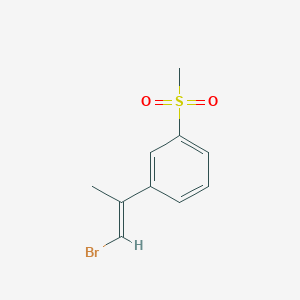
![3-Ethyl-1-iodoimidazo[1,5-a]pyridine](/img/structure/B13147057.png)
![(8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13147071.png)
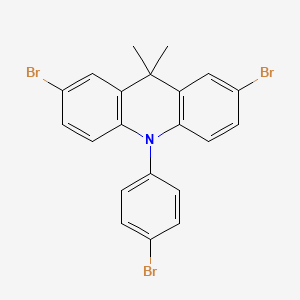
![2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide](/img/structure/B13147085.png)
